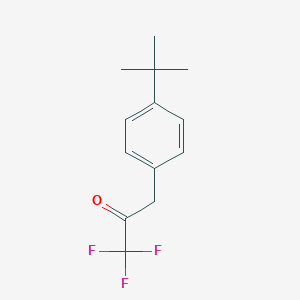

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-12(2,3)10-6-4-9(5-7-10)8-11(17)13(14,15)16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOGLIBZXOQNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645240 | |

| Record name | 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142505-28-0 | |

| Record name | 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone

Introduction

This compound, a specialized α-trifluoromethyl ketone, represents a valuable molecular scaffold in modern chemical research. The incorporation of a trifluoromethyl group (CF3) into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making such compounds highly sought after in medicinal chemistry and materials science.[1][2] This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of methodologies for researchers, scientists, and drug development professionals.

The core structure combines a bulky, lipophilic tert-butylphenyl group with a highly electrophilic and metabolically robust trifluoromethyl ketone moiety. This combination makes it an intriguing building block for creating complex molecular architectures with potential applications in agrochemicals and pharmaceuticals.[3]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections, leading to plausible synthetic strategies. The most apparent disconnections are at the C2-C3 bond and the C1-C2 bond, suggesting either the formation of the ketone from a carboxylic acid derivative or the introduction of the trifluoromethyl group onto a pre-existing propanone backbone.

Caption: Retrosynthetic pathways for the target molecule.

Pathway 1: Acylative Decarboxylation of (4-tert-butylphenyl)acetic acid

This pathway is a robust and well-documented method for converting α-substituted carboxylic acids directly into trifluoromethyl ketones.[4] The reaction proceeds via a mechanism analogous to the Dakin-West reaction, where the carboxylic acid is activated in situ by trifluoroacetic anhydride (TFAA) in the presence of a base, typically pyridine.

Mechanism and Rationale

The selection of trifluoroacetic anhydride serves a dual purpose: it acts as a powerful dehydrating agent and as the source of the trifluoroacetyl group.[5][6] Pyridine acts as a nucleophilic catalyst and an acid scavenger. The key steps are:

-

Mixed Anhydride Formation: The carboxylic acid reacts with TFAA to form a mixed anhydride, activating the carbonyl group.

-

Enolization and Acylation: Pyridine facilitates the formation of an enolate from the mixed anhydride, which is then acylated by another molecule of TFAA.

-

Intermediate Formation: This leads to a key α-trifluoroacetylated intermediate.

-

Hydrolysis and Decarboxylation: Upon aqueous workup, the intermediate is hydrolyzed and undergoes facile decarboxylation, driven by the stability of the resulting enol, which tautomerizes to the final trifluoromethyl ketone product.[4]

This method is particularly effective for α-aryl acetic acids and avoids the need to first convert the starting material to a more reactive acid chloride.[4]

Caption: Experimental workflow for the acylative decarboxylation pathway.

Experimental Protocol

Disclaimer: This protocol is an adapted procedure based on established methods and should be performed by qualified personnel with appropriate safety precautions.[4]

-

Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple, add (4-tert-butylphenyl)acetic acid (1.0 equiv).

-

Solvent Addition: Add toluene as the solvent.

-

Reagent Addition: While stirring, add trifluoroacetic anhydride (TFAA) (4.0-5.0 equiv).[7]

-

Base Addition: Carefully add pyridine (5.0-6.0 equiv) dropwise via syringe. An exotherm may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.

-

Reaction: Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Workup: Cool the mixture to 0-5 °C in an ice-water bath. Slowly add water to quench the reaction and induce hydrolysis and decarboxylation.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

| Parameter | Value | Reference |

| Starting Material | (4-tert-butylphenyl)acetic acid | [4] |

| Key Reagents | Trifluoroacetic anhydride (TFAA), Pyridine | [4][7] |

| Solvent | Toluene | [4] |

| Temperature | 60-65 °C | [4] |

| Typical Yields | 60-80% (estimated based on similar substrates) | [4] |

Pathway 2: Nucleophilic Trifluoromethylation of an Ester

A more modern approach involves the direct trifluoromethylation of a carboxylic acid ester using a suitable nucleophilic "CF3-" source.[1] Fluoroform (HCF3), a potent greenhouse gas, can be effectively utilized as an economical trifluoromethylating agent in the presence of a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS).

Mechanism and Rationale

-

CF3- Generation: KHMDS deprotonates fluoroform to generate the trifluoromethyl anion (CF3-).

-

Nucleophilic Acyl Substitution: The CF3- anion attacks the carbonyl carbon of the ester substrate (e.g., methyl (4-tert-butylphenyl)acetate).

-

Tetrahedral Intermediate: A stable tetrahedral intermediate is formed. This intermediate is generally stable under the reaction conditions and does not proceed to a double addition.[1]

-

Hydrolysis: Acidic workup protonates the intermediate, which then collapses to form the desired trifluoromethyl ketone.

The use of a glyme solvent like triglyme is crucial for solvating the potassium cation and enhancing the reactivity of the base.[1] This method is advantageous as it starts from readily available esters and utilizes an inexpensive CF3 source, though it requires cryogenic conditions and handling of a strong base.

Experimental Protocol

Disclaimer: This protocol is adapted from literature procedures for similar substrates and requires handling of pyrophoric bases and gaseous reagents under inert, anhydrous conditions.[1]

-

Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the starting ester (e.g., methyl (4-tert-butylphenyl)acetate) (1.0 equiv) in anhydrous triglyme.

-

Cooling: Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Base Addition: Add a solution of KHMDS in toluene (approx. 1.5 equiv) dropwise to the cooled solution.

-

Fluoroform Addition: Bubble fluoroform (HCF3) gas (approx. 1.5-2.0 equiv) through the reaction mixture for 15-20 minutes.

-

Reaction: Stir the reaction at -40 °C for 2-4 hours, monitoring for completion.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous phase with diethyl ether or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue via flash chromatography.

| Parameter | Value | Reference |

| Starting Material | Methyl (4-tert-butylphenyl)acetate | [1] |

| Key Reagents | Fluoroform (HCF3), KHMDS | [1] |

| Solvent | Triglyme | [1] |

| Temperature | -40 °C | [1] |

| Typical Yields | 45-70% (estimated based on similar substrates) | [1] |

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 (Acylative Decarboxylation) | Pathway 2 (Nucleophilic Trifluoromethylation) | Alternative (Radical Pathway)[8] |

| Starting Material | Carboxylic Acid | Ester | Alkyl Bromide |

| Key Reagent | TFAA (corrosive liquid) | HCF3 (gas), KHMDS (pyrophoric) | TFAA, Photocatalyst |

| Conditions | Moderate heating (60-65 °C) | Cryogenic (-40 °C) | Room temp, visible light |

| Scalability | Good, well-established procedure | Moderate, requires gas handling | Good, amenable to flow chemistry |

| Advantages | High yields, direct conversion from acid | Uses inexpensive CF3 source | Very mild conditions |

| Disadvantages | Uses stoichiometric strong base and TFAA | Requires cryogenic setup, strong base | May have substrate scope limitations |

Safety and Handling

-

Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, volatile, and reacts violently with water.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent contact with moisture.

-

Pyridine: Pyridine is a flammable, toxic, and malodorous liquid. Handle in a fume hood.

-

KHMDS: Potassium bis(trimethylsilyl)amide is a pyrophoric strong base. It should be handled under a strict inert atmosphere (N2 or Ar) using syringe techniques.

-

Fluoroform (HCF3): Fluoroform is a non-flammable gas but is a potent greenhouse gas. Ensure proper handling and disposal procedures are followed.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The acylative decarboxylation of (4-tert-butylphenyl)acetic acid using TFAA and pyridine stands out as a highly reliable and scalable method, benefiting from operational simplicity and good yields.[4] For laboratories equipped for cryogenic and inert atmosphere chemistry, the nucleophilic trifluoromethylation of the corresponding ester with fluoroform offers a modern and cost-effective alternative.[1] The choice of synthetic route will ultimately depend on the available starting materials, equipment, and specific project requirements, with each pathway offering a unique set of advantages and challenges.

References

-

Organic Chemistry Portal. (n.d.). Benzylic trifluoromethane synthesis by trifluoromethylation. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-443. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Trifluoromethyl carbonyl compounds synthesis. Retrieved from [Link]

-

Reeves, J. T., et al. (2012). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 89, 210. Retrieved from [Link]

-

Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

Wang, C., et al. (2022). Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. Angewandte Chemie International Edition, 61(13), e202116981. Retrieved from [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (7), 775-785. Retrieved from [Link]

-

Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 56(10), 1645-1653. Retrieved from [Link]

-

Davey, P. N., Forsyth, S. A., & Gunaratne, H. Q. N. (2003). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Green Chemistry, 5(3), 341-344. Retrieved from [Link]

-

Fischer, A., & Henderson, G. N. (1985). Nitration of p-tert-butyltoluene in acetic anhydride. 1,2 and 1,4 adducts. Canadian Journal of Chemistry, 63(10), 2793-2798. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]

Sources

- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone

Introduction

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone is a fluorinated ketone of significant interest in the fields of medicinal chemistry and drug development. The presence of the trifluoromethyl group imparts unique electronic properties to the adjacent carbonyl moiety, enhancing its electrophilicity and potential for biological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's behavior and potential applications.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 142505-28-0[1] |

| Molecular Formula | C13H15F3O[1] |

| Molecular Weight | 244.26 g/mol [1] |

| IUPAC Name | This compound |

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery, influencing everything from formulation to pharmacokinetic profiles.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | 252.0 ± 35.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents) and have low solubility in water. | Based on structural analysis |

| LogP (Octanol/Water) | Not available | Experimental determination recommended |

| pKa | Not available | Estimated based on the enol form |

Experimental Determination of Core Properties

1. Melting Point:

-

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range indicates the presence of impurities.[2]

-

Protocol:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C/min).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

-

2. Boiling Point:

-

Rationale: The boiling point provides information about the volatility of the compound. The predicted value suggests it is a relatively high-boiling liquid.

-

Protocol (Micro-boiling point determination):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The assembly is heated in a suitable bath (e.g., silicone oil).

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

-

3. Solubility:

-

Rationale: Solubility in both aqueous and organic media is a critical parameter for drug formulation and understanding a compound's behavior in biological systems.

-

Protocol (Thermodynamic Solubility):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol).

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.

-

Lipophilicity (LogP) and Acidity (pKa)

These parameters are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity (LogP)

-

Rationale: The partition coefficient (LogP) between octanol and water is a key measure of a compound's lipophilicity, which influences its ability to cross biological membranes.[3]

-

Proposed Experimental Protocol (Shake-Flask Method): [4]

-

Prepare a stock solution of this compound in octanol.

-

Mix equal volumes of the octanol stock solution and water (or a suitable buffer, e.g., PBS pH 7.4) in a glass vial.

-

Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully sample both the octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculate LogP using the formula: LogP = log10([concentration in octanol] / [concentration in aqueous phase]).

-

Caption: Workflow for the experimental determination of LogP.

Acidity (pKa)

-

Rationale: While the ketone itself is not typically considered acidic, the presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the α-protons, allowing for the formation of an enol or enolate. The pKa of this enol form can be relevant in certain biological contexts.

-

Proposed Experimental Protocol (UV-metric or NMR Titration):

-

Prepare a solution of the compound in a suitable solvent system (e.g., methanol/water).

-

Perform a pH titration by adding small aliquots of a strong base (e.g., NaOH).

-

Monitor the change in the UV-Vis spectrum or the chemical shifts in the 1H or 19F NMR spectrum as a function of pH.

-

The pKa can be determined by fitting the spectral data to the Henderson-Hasselbalch equation.

-

Chemical Reactivity and Stability

The trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl.

Hydrate Formation

A key characteristic of trifluoromethyl ketones is their propensity to form stable gem-diol hydrates in the presence of water.[5][6] This is due to the strong electron-withdrawing nature of the CF3 group, which destabilizes the carbonyl group and favors the tetrahedral hydrate.

Caption: Reversible formation of a gem-diol hydrate.

-

Significance: The stable hydrate can act as a transition-state analog inhibitor for certain enzymes, particularly hydrolases.[7] This makes trifluoromethyl ketones attractive scaffolds for drug design.

Stability

-

General Stability: The compound is expected to be stable under standard laboratory conditions.

-

Potential Instability:

-

Strong Basic Conditions: The acidic α-protons can be abstracted by strong bases, leading to enolate formation and potential side reactions.

-

Photostability: A formal photostability study (e.g., exposure to ICH-compliant light sources) would be necessary to assess its suitability for formulation and storage.

-

-

Proposed Stability Study Protocol (ICH Q1A):

-

Store aliquots of the compound under various conditions (e.g., 25°C/60% RH, 40°C/75% RH, and photostability chamber).

-

At specified time points (e.g., 0, 3, 6, 12 months), analyze the samples for purity and degradation products using a stability-indicating HPLC method.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the tert-butyl protons (singlet, ~1.3 ppm), the aromatic protons (two doublets, ~7.2-7.4 ppm), and the methylene protons (singlet, ~4.0 ppm). The chemical shift of the methylene protons would be influenced by the adjacent carbonyl and phenyl groups.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbon, the carbon of the CF3 group (a quartet due to C-F coupling), and the carbons of the tert-butyl and phenyl groups.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the CF3 group.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of the C=O stretch of the ketone would be expected in the region of 1730-1750 cm⁻¹. The exact position would be shifted to a higher frequency compared to a non-fluorinated ketone due to the electron-withdrawing effect of the fluorine atoms.

-

Strong C-F stretching bands would be observed in the region of 1100-1300 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule would also be present.

-

-

Mass Spectrometry (MS):

-

Electron Impact (EI-MS): The molecular ion peak (M+) at m/z 244 would be expected. Common fragmentation patterns would likely involve the loss of the CF3 group and cleavage at the benzylic position.

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the protonated molecule [M+H]+ at m/z 245 would be observed.

-

Synthesis

A plausible synthetic route to this compound involves the reaction of a suitable organometallic reagent derived from 4-tert-butylbenzyl bromide with a trifluoroacetylating agent. A common and effective method for the synthesis of trifluoromethyl ketones is the trifluoroacetylation of esters or other carbonyl compounds.[5][7]

Caption: A potential synthetic pathway to the target molecule.

Conclusion

This compound possesses a unique combination of structural features that make it a compound of high interest for further investigation, particularly in the context of drug discovery. Its key physicochemical properties, driven by the presence of the trifluoromethyl group, suggest a predisposition for enhanced biological activity through mechanisms such as transition-state analog inhibition. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and similar fluorinated ketones, enabling researchers to unlock their full therapeutic potential.

References

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 497-504. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). PMC. [Link]

-

Hydration of trifluoromethyl ketones. (n.d.). ResearchGate. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Colorado Boulder. [Link]

Sources

- 1. This compound CAS#: 142505-28-0 [m.chemicalbook.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. agilent.com [agilent.com]

- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the key identifiers, physicochemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers and professionals in the field.

Chemical Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental to the successful application of any chemical compound in a research and development setting. The primary identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value |

| CAS Number | 142505-28-0 |

| Molecular Formula | C13H15F3O[1] |

| Molecular Weight | 244.25 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 4-(tert-Butyl)benzyl trifluoromethyl ketone |

| MDL Number | MFCD02260859 |

Predicted Physicochemical Properties:

| Property | Value |

| Boiling Point | 252.0 ± 35.0 °C (Predicted)[1] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted)[1] |

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} enddot Chemical Structure of the compound.

Synthesis of this compound

The synthesis of trifluoromethyl ketones (TFMKs) is a well-established area of organic chemistry, with numerous methods available for their preparation.[2][3][4] A common and effective strategy for the synthesis of this compound involves the nucleophilic trifluoromethylation of an appropriate ester precursor.

Experimental Protocol: Synthesis via Nucleophilic Trifluoromethylation of a Methyl Ester

This protocol is a generalized procedure based on established methods for the synthesis of TFMKs from methyl esters using fluoroform (HCF3) as the trifluoromethyl source.[5]

Materials:

-

Methyl 2-(4-tert-butylphenyl)acetate

-

Fluoroform (HCF3)

-

Potassium hexamethyldisilazide (KHMDS)

-

Triglyme (triethylene glycol dimethyl ether)

-

Anhydrous solvent (e.g., THF or Et2O)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum is charged with methyl 2-(4-tert-butylphenyl)acetate and anhydrous triglyme under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The reaction mixture is cooled to -40 °C in a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of Reagents: Fluoroform gas is bubbled through the solution for a specified period. Subsequently, a solution of KHMDS in an anhydrous solvent is added dropwise to the reaction mixture while maintaining the temperature at -40 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at -40 °C.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly basic KHMDS with atmospheric moisture and carbon dioxide.

-

Low Temperature: The reaction is conducted at a low temperature to control the exothermicity of the reaction and to prevent side reactions.

-

Triglyme: Triglyme is used as a solvent due to its ability to solvate the potassium cation of KHMDS, thereby enhancing the nucleophilicity of the trifluoromethyl anion generated from fluoroform.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot General workflow for the synthesis.

Applications in Drug Development

Trifluoromethyl ketones are recognized as valuable pharmacophores and versatile intermediates in the synthesis of fluorinated pharmaceuticals.[2][6] Their utility stems from the unique properties conferred by the trifluoromethyl group.

Potential Roles of this compound:

-

Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases.[7] The electrophilic nature of the ketone carbonyl, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues of these enzymes. The tert-butylphenyl moiety can provide crucial hydrophobic interactions within the enzyme's binding pocket, potentially leading to high affinity and selectivity.

-

Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, influencing the steric and electronic properties of a molecule to improve its pharmacological profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. Incorporating this moiety can enhance the in vivo half-life of a drug candidate.

-

Intermediate for Heterocycle Synthesis: Trifluoromethyl ketones are valuable precursors for the synthesis of various trifluoromethyl-containing heterocycles, which are prominent scaffolds in many approved drugs.[6]

While specific applications of this compound in drug discovery are not extensively documented in publicly available literature, its structural features suggest its potential as a key building block or a lead compound in the development of novel therapeutics targeting a range of diseases. Further research and exploration of its biological activities are warranted.

Safety, Handling, and Disposal

General Safety and Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[8]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[9]

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.[8]

Disposal of Fluorinated Organic Compounds:

The disposal of fluorinated organic compounds requires careful consideration due to their persistence in the environment.[10]

-

Regulatory Compliance: All disposal methods must comply with local, state, and federal regulations.

-

Incineration: High-temperature incineration is a common and effective method for the destruction of fluorinated organic compounds.[10]

-

Landfilling: Disposal in a hazardous waste landfill is another option, although this method only contains the substance rather than destroying it.[10]

-

Emerging Technologies: Research is ongoing into new technologies for the destruction and defluorination of these compounds.[11]

It is imperative to consult a comprehensive and specific Safety Data Sheet (SDS) for this compound from the supplier before handling this compound.

Conclusion

This compound represents a chemical entity with significant potential in the realm of drug discovery and development. Its unique combination of a trifluoromethyl ketone moiety and a bulky hydrophobic tert-butylphenyl group makes it an attractive candidate for the design of enzyme inhibitors and other bioactive molecules. This technical guide has provided a foundational understanding of its key characteristics, synthesis, and potential applications. As research in fluorinated compounds continues to expand, the importance of molecules like this compound is likely to grow, paving the way for the development of novel and more effective therapeutics.

References

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Semantic Scholar. [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]

-

U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing. [Link]

-

Montaser, R., & Tius, M. A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(21), 5033. [Link]

- Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.

-

MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]

- Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72-75.

-

University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. [Link]

- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]

Sources

- 1. This compound CAS#: 142505-28-0 [m.chemicalbook.com]

- 2. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ketones: properties, preparation, and application. | Semantic Scholar [semanticscholar.org]

- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. aksci.com [aksci.com]

- 9. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

- 10. mcfenvironmental.com [mcfenvironmental.com]

- 11. epa.gov [epa.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone

Introduction: Elucidating Molecular Architecture through Spectroscopic Interrogation

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, a fluorinated ketone, presents a unique combination of a bulky, lipophilic tert-butylphenyl moiety and a highly electronegative trifluoroacetyl group. This distinct molecular architecture necessitates a multi-faceted analytical approach for its complete characterization. This technical guide provides a comprehensive overview of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. Beyond a mere presentation of data, this document delves into the rationale behind the expected spectral features and outlines the experimental protocols required for their acquisition, offering a holistic resource for researchers and scientists in the field.

The structural formula of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed insights into the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the protons of the tert-butyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | Doublet | 2H | Aromatic Protons (ortho to CH₂) |

| ~ 7.2 | Doublet | 2H | Aromatic Protons (ortho to t-Bu) |

| ~ 4.0 | Singlet | 2H | CH₂ (Methylene) |

| ~ 1.3 | Singlet | 9H | C(CH₃)₃ (tert-Butyl) |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The protons on the benzene ring are expected to appear in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The para-substitution pattern will result in a characteristic AA'BB' system, which often simplifies to two doublets. The protons closer to the electron-withdrawing ketone group may be shifted slightly further downfield.

-

Methylene Protons: The CH₂ protons are adjacent to both the aromatic ring and the electron-withdrawing trifluoroacetyl group. This environment will cause a significant downfield shift, predicted to be around 4.0 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

-

Tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are in a shielded environment and will therefore appear upfield, typically around 1.3 ppm. This signal will be a sharp singlet due to the absence of neighboring protons.[1]

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 195 (quartet) | C=O (Ketone) |

| ~ 152 | Aromatic C (ipso- to t-Bu) |

| ~ 132 | Aromatic C (ipso- to CH₂) |

| ~ 129 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 116 (quartet) | CF₃ (Trifluoromethyl) |

| ~ 45 | CH₂ (Methylene) |

| ~ 35 | Quaternary C (tert-Butyl) |

| ~ 31 | CH₃ (tert-Butyl) |

Expert Insights on ¹³C Spectral Features:

-

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, around 195 ppm. Due to coupling with the three adjacent fluorine atoms, this signal is expected to be a quartet.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will also be a quartet due to one-bond coupling with the fluorine atoms and will appear in the region of 116 ppm.[2]

-

Aromatic Carbons: The four distinct types of aromatic carbons will have chemical shifts in the typical aromatic region (120-160 ppm). The ipso-carbons (directly attached to substituents) will have distinct shifts from the protonated aromatic carbons.

-

Aliphatic Carbons: The methylene carbon, being adjacent to the electron-withdrawing carbonyl group, will be deshielded relative to a typical alkane. The quaternary and methyl carbons of the tert-butyl group will appear in the upfield region of the spectrum.[3]

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Caption: Simplified Proposed Fragmentation Pathway.

-

Loss of a Methyl Radical: A common fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical (∙CH₃) to form a stable tertiary carbocation, resulting in a peak at m/z 229.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the carbonyl group is highly favorable, leading to the formation of a stable benzyl cation derivative at m/z 132. The subsequent loss of ethylene can lead to the tropylium ion at m/z 91.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of a trifluoromethyl radical (∙CF₃) or a trifluoroacetyl radical (∙COCF₃), leading to the formation of acylium ions or substituted benzyl cations.

-

Formation of [CF₃]⁺ and [C(CH₃)₃]⁺: The presence of peaks at m/z 69 and 57 would correspond to the trifluoromethyl and tert-butyl cations, respectively.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure solid, a direct insertion probe is suitable.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a self-validating system for its structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry establishes the molecular weight and provides valuable information on the molecule's fragmentation patterns. By synergistically interpreting the data from these three powerful analytical techniques, researchers and drug development professionals can achieve an unambiguous and confident characterization of this and other novel chemical entities.

References

-

Yi, X., Cao, Y., Wang, X., Xu, H., Ban, S., & Dai, H. (2018). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 14, 2537–2543. [Link]

-

Piñol-Felis, C., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-292. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenyl tert-butyl ketone. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenyl trifluoromethyl ketone. Retrieved from [Link]

-

PubChem. (n.d.). p-tert-Butylacetophenone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenyl trifluoromethyl ketone. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3-Trichlorotrifluoroacetone. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

-

Weniger, K., Kleimann, J., & Grützmacher, H. (1997). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. European Journal of Mass Spectrometry, 3(4), 271-280. [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

-

LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanone, 1,1,1-trifluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1,1-Trifluoro-2-propanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1,1-Trifluoro-2-propanone. Retrieved from [Link]

-

LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

-

Weniger, K., Kleimann, J., & Grützmacher, H. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry, 3(4), 271-280. [Link]

-

SpectraBase. (n.d.). 4-Tert-butylphenol. Retrieved from [Link]

-

Chegg. (2021, January 29). Solved 4. The following is the mass spectrum of. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Brainly. (2023, October 11). [FREE] Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include. Retrieved from [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

Sources

The Inner Workings of a Potent Inhibitor Class: A Technical Guide to the Mechanism of Action of Trifluoromethyl Ketone-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl ketone (TFMK)-containing compounds have emerged as a powerful class of enzyme inhibitors with significant therapeutic potential. Their unique mechanism of action, characterized by reversible covalent inhibition, offers a compelling balance between high potency and reduced off-target effects. This technical guide provides an in-depth exploration of the core principles governing the inhibitory activity of TFMKs, the structural basis for their potency, and the experimental methodologies employed to characterize their interactions with target enzymes. By synthesizing fundamental concepts with practical insights, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage this versatile chemical scaffold in their scientific endeavors.

The Trifluoromethyl Ketone Warhead: A Privileged Scaffold for Enzyme Inhibition

The trifluoromethyl ketone group is an electron-withdrawing moiety that renders the adjacent carbonyl carbon highly electrophilic. This inherent reactivity is the cornerstone of its inhibitory mechanism. Unlike simple non-covalent inhibitors that rely solely on weaker interactions like hydrogen bonds and van der Waals forces, TFMKs engage in a more intimate and potent interaction with their target enzymes.

The primary targets for TFMK inhibitors are enzymes that utilize a nucleophilic residue in their catalytic cycle, most notably serine and cysteine proteases.[1][2][3] The mechanism of inhibition involves the nucleophilic attack of the active site serine's hydroxyl group or cysteine's thiol group on the electrophilic carbonyl carbon of the TFMK. This attack results in the formation of a stable, yet reversible, covalent adduct.[2][4][5]

For serine proteases, this adduct is a hemiacetal or hemiketal , while for cysteine proteases, it is a hemithioketal or thiohemiketal .[2][5] This covalent bond effectively sequesters the catalytic residue, preventing it from participating in the normal enzymatic reaction and thereby inhibiting the enzyme's function.

The reversibility of this covalent bond is a key feature that distinguishes TFMKs from many traditional covalent inhibitors, which often form irreversible bonds and can lead to off-target toxicity.[5] The ability of the enzyme-inhibitor complex to dissociate allows for a more controlled and potentially safer pharmacological profile.

Structural Basis of Potency and Specificity

The remarkable potency of trifluoromethyl ketone inhibitors stems from their ability to act as transition-state analogs. The tetrahedral geometry of the hemiacetal or hemiketal adduct closely mimics the structure of the tetrahedral intermediate formed during the hydrolysis of the natural substrate by the enzyme.[4][6][7] This structural mimicry allows the inhibitor to bind with very high affinity to the enzyme's active site.

The trifluoromethyl group itself plays a crucial role beyond simply activating the carbonyl group. Its strong electron-withdrawing nature significantly stabilizes the resulting tetrahedral adduct, contributing to the low dissociation constants (Ki values) often observed for these inhibitors.[8][9] Furthermore, the fluorine atoms can participate in favorable interactions within the enzyme's active site, further enhancing binding affinity.

The specificity of a TFMK inhibitor for its target enzyme is largely determined by the peptidyl or other recognition elements attached to the trifluoromethyl ketone warhead. By designing these elements to complement the substrate-binding pockets of the target enzyme, researchers can achieve high selectivity and minimize interactions with other enzymes. For example, peptidyl TFMKs have been designed to be highly specific inhibitors of proteases like chymotrypsin and elastase.[4][9][10]

Kinetic Characterization: The Signature of Slow-Binding Inhibition

A hallmark of many trifluoromethyl ketone inhibitors is their "slow-binding" kinetic behavior.[2][11][12][13] This means that the establishment of the final steady-state inhibition is not instantaneous upon mixing the enzyme and inhibitor. Instead, there is a time-dependent increase in the degree of inhibition as the covalent adduct is formed.

This kinetic profile is typically characterized by an initial, weaker binding event (formation of a non-covalent enzyme-inhibitor complex) followed by a slower, isomerization step to the final, tightly bound covalent complex. This two-step mechanism can be represented as:

E + I ⇌ E·I → E-I*

Where E is the enzyme, I is the inhibitor, E·I is the initial non-covalent complex, and E-I* is the final covalent adduct.

The kinetic parameters that define this interaction are the initial binding constant (Ki) and the forward and reverse rate constants for the isomerization step (kon and koff). These parameters can be determined through detailed enzyme kinetic assays, typically by monitoring the progress of the enzymatic reaction over time in the presence of various concentrations of the inhibitor.[13]

Experimental Methodologies for Mechanistic Elucidation

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of trifluoromethyl ketone inhibitors. The following are key techniques and protocols:

Enzyme Inhibition Kinetics

Objective: To determine the inhibition constant (Ki) and characterize the kinetic behavior (e.g., slow-binding, competitive) of the inhibitor.

Protocol for Determining Ki for a Slow-Binding Inhibitor:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and a suitable chromogenic or fluorogenic substrate in an appropriate assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the trifluoromethyl ketone inhibitor in the same assay buffer.

-

Assay Setup: In a multi-well plate, add the enzyme solution to buffer.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the wells.

-

Inhibitor Addition: At a defined time point after substrate addition, add the different concentrations of the inhibitor to the wells.

-

Monitoring Reaction Progress: Continuously monitor the absorbance or fluorescence of the reaction mixture over a prolonged period using a plate reader. The progress curves will show a time-dependent decrease in the reaction rate as the inhibitor binds to the enzyme.

-

Data Analysis: Fit the progress curves to the appropriate equation for slow-binding inhibition to determine the apparent rate of inhibition (kobs) at each inhibitor concentration. A plot of kobs versus inhibitor concentration will yield the association rate constant (kon) and the dissociation rate constant (koff). The overall inhibition constant (Ki) can then be calculated as koff/kon.[13]

X-ray Crystallography

Objective: To obtain a high-resolution three-dimensional structure of the enzyme-inhibitor complex to directly visualize the covalent adduct and the binding interactions.

General Workflow:

-

Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target enzyme.

-

Co-crystallization or Soaking:

-

Co-crystallization: Mix the purified enzyme with a molar excess of the trifluoromethyl ketone inhibitor and set up crystallization trials.

-

Soaking: Grow crystals of the apo-enzyme first, and then soak them in a solution containing the inhibitor.

-

-

X-ray Diffraction Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the enzyme-inhibitor complex against the experimental data.

-

Structural Analysis: Analyze the final structure to confirm the formation of the covalent hemiacetal or hemiketal adduct and to identify all the key interactions between the inhibitor and the enzyme active site.[10][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the formation of the covalent adduct in solution and to probe the electronic environment of the inhibitor's fluorine atoms upon binding to the enzyme.

Key Experiment: ¹⁹F NMR is particularly powerful for studying trifluoromethyl ketone inhibitors.

-

Sample Preparation: Prepare a concentrated solution of the target enzyme in a suitable NMR buffer. Also, prepare a stock solution of the ¹⁹F-containing inhibitor.

-

¹⁹F NMR of the Free Inhibitor: Acquire a ¹⁹F NMR spectrum of the inhibitor alone. In aqueous solution, trifluoromethyl ketones often exist in equilibrium with their hydrated form, which can be observed as a separate peak in the spectrum.[2]

-

Titration with the Enzyme: Gradually add the enzyme to the inhibitor solution and acquire a series of ¹⁹F NMR spectra.

-

Spectral Analysis: Upon binding to the enzyme and forming the covalent adduct, the chemical shift of the trifluoromethyl group's fluorine atoms will change significantly. This provides direct evidence of the covalent interaction. The appearance of a new peak corresponding to the enzyme-bound species can be monitored.[4][9]

Quantitative Data and Applications

The potency of trifluoromethyl ketone inhibitors has been demonstrated against a wide range of enzymes. The following table summarizes key kinetic data for some representative examples.

| Inhibitor | Target Enzyme | Ki (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Reference |

| Ac-Leu-Phe-CF₃ | Chymotrypsin | 2,000 | 750 | - | [10] |

| Ac-Phe-CF₃ | Chymotrypsin | 20,000 | - | - | [10] |

| (5,5,5-trifluoro-4-oxopentyl)trimethylammonium | Acetylcholinesterase | 0.06 | - | - | [8] |

| 1,1,1-trifluoro-4-phenylbutan-2-one | Pig Liver Esterase | 6.8 | - | - | [11] |

| Trifluoromethyl ketone 4 | HDAC4 | 5.1 | - | - | [12][15][16] |

| Trifluoromethyl ketone 4 | HDAC7 | 4.7 | - | - | [12][15][16] |

| Inhibitor 5h | SARS-CoV 3CL Protease | 300 (after 4h) | - | - | [2] |

These examples highlight the broad applicability of the trifluoromethyl ketone scaffold in designing potent inhibitors for diverse enzyme classes, including proteases, esterases, and histone deacetylases.[12][15][16]

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key processes.

Figure 1: General mechanism of reversible covalent inhibition by a trifluoromethyl ketone.

Figure 2: A typical experimental workflow for characterizing trifluoromethyl ketone inhibitors.

Conclusion and Future Perspectives

Trifluoromethyl ketone-containing compounds represent a mature and highly valuable class of enzyme inhibitors. Their mechanism of reversible covalent inhibition, coupled with their ability to act as transition-state analogs, provides a powerful platform for the development of potent and selective therapeutic agents. A thorough understanding of their mechanism of action, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of next-generation inhibitors.

Future research in this area will likely focus on expanding the repertoire of enzymes targeted by TFMKs, fine-tuning their pharmacokinetic and pharmacodynamic properties, and exploring novel applications in areas of unmet medical need. The foundational principles and methodologies discussed herein will undoubtedly continue to guide these efforts, solidifying the role of trifluoromethyl ketones as a cornerstone of modern medicinal chemistry.

References

-

Zhang, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]

-

Tuley, A., & Fast, W. (2018). An update on the discovery and development of reversible covalent inhibitors. Current Opinion in Chemical Biology, 44, 69-77. [Link]

-

Zhang, Z., et al. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link]

-

Brodbeck, U., et al. (1989). Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones. Biochemistry, 28(21), 8466–8473. [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. OSTI.GOV. [Link]

-

Ashour, M. B., & Abeles, R. H. (1990). Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics. Biochemistry, 29(42), 9771–9778. [Link]

-

Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(3), 464-469. [Link]

-

Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. SciSpace. [Link]

-

Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. ResearchGate. [Link]

-

Singh, R., et al. (2018). Trifluoromethylketone-based covalent inhibitors. ResearchGate. [Link]

-

Chen, H., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(15), 4247-4251. [Link]

-

Parvathaneni, N. K., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PLoS ONE, 12(11), e0187459. [Link]

-

Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813–1817. [Link]

-

Brady, K., & Abeles, R. H. (1990). Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics. Biochemistry, 29(33), 7608–7617. [Link]

-

Brady, K., et al. (1990). Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors. Biochemistry, 29(33), 7600–7607. [Link]

-

Pace, J. L., & Appella, D. H. (2012). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 17(11), 13097-13118. [Link]

-

Brady, K., et al. (1990). Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors. Biochemistry, 29(33), 7600-7607. [Link]

-

Székács, A., et al. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. [Link]

-

Masson, P., et al. (2021). Chemical structure of related trifluoromethylketone molecules. ResearchGate. [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 399-406. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 8. Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 10. Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanone, a potent inhibitor of acetylcholinesterase (AChE). The document delves into the compound's mechanism of action, supported by detailed in vitro kinetic data and in vivo studies demonstrating its potential as a neuroprotective agent. Furthermore, this guide outlines a plausible synthetic route, detailed experimental protocols for its biological evaluation, and a summary of its toxicological profile. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel therapeutic agents for neurodegenerative diseases and protection against organophosphate toxicity.

Introduction: A Novel Fluorinated Ketone with Therapeutic Potential

This compound, hereafter referred to as TFK, is a fluorinated acetophenone derivative that has emerged as a compound of significant interest in neuropharmacology.[1][2] Its structure, characterized by a trifluoromethyl ketone moiety and a tert-butylphenyl group, underpins its unique biological activity. The primary focus of research on TFK has been its potent and selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1][2] The inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, and TFK's distinct mechanism of action suggests it may offer advantages over existing therapies.[1][2] Moreover, its ability to protect against organophosphate-induced neurotoxicity points to its potential as a pre-treatment agent in scenarios of chemical exposure.[1] This guide will provide an in-depth analysis of the scientific data supporting these claims.

Mechanism of Action: A Slow-Binding, Transition-State Analogue Inhibitor of Acetylcholinesterase

The biological activity of TFK is primarily attributed to its potent and complex inhibition of human acetylcholinesterase (AChE).[1][2] Unlike classical reversible inhibitors, TFK exhibits a slow-binding inhibition mechanism, which is characterized by a time-dependent increase in the degree of inhibition.[1][2]

Kinetic studies have revealed that TFK is a type B slow-binding inhibitor, meaning it binds to the enzyme in a two-step process.[1][2] The initial interaction is a rapid, competitive binding to the enzyme's active site, which is followed by a slower isomerization step to a more tightly bound enzyme-inhibitor complex.[1][2] This results in a prolonged residence time of the inhibitor on the enzyme, leading to sustained inhibition.[1][2]

The key to TFK's potent inhibition lies in its ability to act as a transition-state analogue.[1][2] After binding to the AChE active site, the carbonyl carbon of TFK is attacked by the active site serine residue, forming a transient hemiketal conjugate.[1][2] This hemiketal intermediate mimics the tetrahedral transition state of acetylcholine hydrolysis, the natural function of the enzyme.[1][2] The disruption of this hemiketal is a slow process, effectively sequestering the enzyme in an inactive state.[1][2] Full recovery of AChE activity after inhibition by TFK can take approximately 40 minutes.[1][2]

Molecular modeling studies, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations, have further elucidated this mechanism.[1][2] These studies suggest that TFK initially binds to the peripheral anionic site of AChE, followed by a slow induced-fit conformational change that allows for tight binding within the catalytic active site.[1][2]

In Vitro Biological Activity: Kinetic Profile of AChE Inhibition

The inhibitory potency of TFK against human AChE has been quantified through detailed kinetic studies, primarily using the Ellman's method. The key kinetic parameters are summarized in the table below.

| Parameter | Value | Description | Reference |

| Ki | 5.15 nM | Initial competitive inhibition constant | [1][2] |

| Ki * | 0.53 nM | Inhibition constant for the final, tightly bound complex | [1][2] |

| τ (Residence Time) | 20 min | The average time the inhibitor remains bound to the enzyme | [1][2] |

These data highlight the high affinity of TFK for AChE, with the final enzyme-inhibitor complex being particularly stable. The long residence time is a key feature that contributes to its prolonged pharmacological efficacy.[1][2]

In Vivo Studies: Evidence for Neuroprotection and Cognitive Enhancement

The promising in vitro profile of TFK has been further investigated in animal models, providing evidence for its potential therapeutic applications.

Acute Toxicity

In a study using mice, TFK administered intraperitoneally demonstrated low acute toxicity, with a median lethal dose (LD50) of approximately 19 mg/kg.[1]

Effects on Motor Function

To assess potential side effects on motor coordination, mice were subjected to rotarod and open field tests. At doses up to 5 mg/kg, TFK did not cause any alterations in motor coordination or exploratory behavior, suggesting a favorable safety profile at therapeutically relevant doses.[1]

Cognitive Enhancement in a Dementia Model

The potential of TFK to ameliorate cognitive deficits was evaluated in a scopolamine-induced dementia model in rats. Scopolamine is a muscarinic antagonist that induces memory impairment, mimicking some of the cognitive symptoms of Alzheimer's disease. In the passive avoidance test, TFK administered at doses of 1 or 5 mg/kg was able to restore the memory impairments induced by scopolamine.[1]

Neuroprotection Against Organophosphate Toxicity

Organophosphates are potent, irreversible inhibitors of AChE and are used as pesticides and nerve agents. Pre-treatment with a reversible inhibitor can protect the enzyme from irreversible inhibition. Mice pre-treated with 5 mg/kg of TFK two to three hours before being challenged with a lethal dose (2xLD50) of the organophosphate paraoxon showed a modest and short-term protection against toxicity.[1]

Furthermore, the neuroprotective effects were assessed by examining neuronal degeneration using Fluoro-Jade B staining. Pre-treatment with TFK at a dose of 5 mg/kg before the paraoxon challenge significantly reduced the density of apoptotic cells in the hippocampus and entorhinal cortex of the mice.[1] This demonstrates that TFK can mitigate the neurotoxic effects of organophosphate poisoning.

Proposed Chemical Synthesis

While a specific, detailed synthesis protocol for this compound has not been published, a plausible and efficient two-step synthetic route can be proposed based on established organometallic and oxidation chemistry.

Step 1: Grignard Reaction to form 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanol

The synthesis would commence with the preparation of a Grignard reagent from 4-tert-butylbenzyl bromide. This Grignard reagent would then be reacted with ethyl trifluoroacetate. The nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ester, followed by acidic workup, would yield the secondary alcohol, 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanol.

Step 2: Oxidation to this compound

The final step involves the oxidation of the secondary alcohol to the desired ketone. A variety of mild oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation or side reactions.

Experimental Protocols

In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol describes a standard method for determining the rate of AChE-catalyzed hydrolysis of acetylthiocholine, which can be adapted to measure the inhibitory activity of TFK.

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

TFK stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of TFK in phosphate buffer from the stock solution.

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 10 µL of the TFK dilutions to the test wells. For control wells (100% activity), add 10 µL of the solvent used for TFK (e.g., DMSO).

-

Add 10 µL of DTNB solution to all wells.

-

Add 10 µL of AChE solution to all wells except the blank wells.

-

Incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each TFK concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the TFK concentration to determine the IC50 value.

In Vivo Passive Avoidance Test

This protocol outlines the procedure for assessing the effect of TFK on learning and memory in a rat model of dementia.

Apparatus:

-

A two-compartment passive avoidance apparatus with a light and a dark chamber, separated by a guillotine door. The dark chamber has a grid floor for delivering a mild foot shock.

Procedure:

-

Habituation: Place each rat in the light compartment and allow it to explore for 30 seconds. Then, open the guillotine door. Once the rat enters the dark compartment, close the door and return the rat to its home cage.

-

Training: 24 hours after habituation, administer scopolamine (to induce amnesia) or saline to the rats. After 30 minutes, administer TFK or vehicle. After another 30 minutes, place the rat in the light compartment. When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

Testing: 24 hours after training, place the rat in the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency indicates improved memory of the aversive stimulus.

Safety and Toxicology